molecular formula C13H16N6 B2937135 N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine CAS No. 675153-67-0

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine

Cat. No. B2937135
CAS RN: 675153-67-0
M. Wt: 256.313
InChI Key: OUHGKNJGBICAKO-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine, also known as compound 17, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies and has been identified as a potent inhibitor of several kinases.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrimidine derivatives, including those similar to N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine, showcases the chemical’s utility in creating novel compounds with potential biological significance. For instance, the synthesis of self-complementary betainic guanine model compounds involves reactions of dimethylamino pyridine and guanidine derivatives, indicating the role of pyrimidine in mimicking biologically important guanines in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001). Additionally, the creation of novel heterocyclic compounds containing a sulfonamido moiety, through the reaction of pyrimidine derivatives, highlights their application in developing antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Coordination Chemistry and Metal Complexes

Research on metal complexes of pyrimidine-derived ligands, including those related to N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine, reveals the compound's significance in coordination chemistry. Studies have reported the synthesis and characterisation of nickel(II) complexes with guanidino pyrimidines, demonstrating the potential ligands' biological interest due to their coordinating properties (N. Saha, D. Mukherjee, 1984).

Molecular Design and Drug Development

While excluding drug use and side effects, it's noteworthy to mention the role of pyrimidine derivatives in the molecular design for drug development. The design of nonnatural deoxyribonucleosides for recognizing GC base pairs in oligonucleotide-directed triple helix formation involves pyrimidine analogs, underlining the importance of these compounds in therapeutic applications (J. Koh, P. Dervan, 1992).

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-(pyridin-3-ylmethyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-9-6-10(2)18-13(17-9)19-12(14)16-8-11-4-3-5-15-7-11/h3-7H,8H2,1-2H3,(H3,14,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHGKNJGBICAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCC2=CN=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine

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